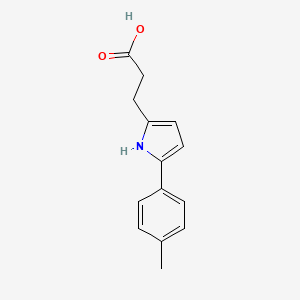
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid, also known as TPPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. It belongs to the class of pyrrole derivatives and has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on related pyrrole derivatives focuses on the synthesis of novel compounds with potential biological activities. For example, the synthesis of pyrrolo[2,3-c]azepine-4,8-dione derivatives from 3-(1H-pyrrole-2-carbonyl) propionic acids illustrates the methodologies for constructing complex molecules with potential therapeutic applications. These compounds have been evaluated for their α-glucosidase inhibition, suggesting their relevance in medicinal chemistry (Hu Bin-bin, 2012) Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives.
Structural Analysis
Structural determination is crucial for understanding the chemical and physical properties of these compounds. Studies employing single-crystal X-ray analysis have provided unambiguous structure determination of related compounds, showcasing the importance of accurate structural analysis in the development of new materials and drugs (Isuru R. Kumarasinghe et al., 2009) 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1).
Biological Screening and Potential Applications
The exploration of novel pyrrole derivatives for their analgesic and anti-inflammatory activities is a significant area of research. For instance, the evaluation of N-pyrrolylcarboxylic acid derivatives structurally similar to celecoxib for their analgesic and anti-inflammatory activity highlights the therapeutic potential of these compounds. This study underlines the importance of pyrrole derivatives in developing new drugs with reduced adverse effects (H. Zlatanova et al., 2019) Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent.
Material Science and Corrosion Inhibition
Pyrrole derivatives have also been investigated for their applications in material science, such as corrosion inhibition. A study on pyrazoline derivatives, including pyrrole substituents, demonstrated their efficacy in enhancing mild steel resistance in corrosive environments, showcasing the broader applications of these compounds beyond biomedical fields (H. Lgaz et al., 2020) Exploring the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution: Insights from experimental and computational studies.
Eigenschaften
IUPAC Name |
3-[5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-2-4-11(5-3-10)13-8-6-12(15-13)7-9-14(16)17/h2-6,8,15H,7,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDOFSPJPDKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351708 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433233-80-8 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














